4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine
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Overview
Description
4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of chlorophenyl groups attached to both sulfanyl and sulfonyl functionalities, which are further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with chlorophenyl derivatives.
Introduction of Sulfanyl and Sulfonyl Groups: The introduction of sulfanyl and sulfonyl groups can be achieved through nucleophilic substitution reactions. For example, 3-chlorophenylthiol and 4-chlorophenylsulfonyl chloride can be used as reagents to introduce the respective groups onto the pyrimidine ring.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl Phenyl Ether: Shares the chlorophenyl group but differs in its ether linkage.
4-Chlorobenzophenone: Contains a chlorophenyl group attached to a ketone.
3-((4-Chlorophenyl)imino)methylphenol: Contains a chlorophenyl group attached to an imine and phenol.
Uniqueness
4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine is unique due to its combination of sulfanyl and sulfonyl groups attached to a pyrimidine ring
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-12-21-15(11-26(23,24)17-7-5-13(19)6-8-17)10-18(22-12)25-16-4-2-3-14(20)9-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRIHSMNHVKKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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